4-Bromo-3-methoxy-1H-pyrazol-5-amine
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Overview
Description
4-Bromo-3-methoxy-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 3rd position, and an amine group at the 5th position on the pyrazole ring. It is often used as an intermediate in the synthesis of more complex molecules with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-1H-pyrazol-5-amine typically involves the bromination of 3-methoxy-1H-pyrazol-5-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions usually require a controlled temperature to avoid over-bromination and to ensure the selective substitution at the 4th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methoxy-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or alkyne-linked pyrazole derivatives.
Scientific Research Applications
4-Bromo-3-methoxy-1H-pyrazol-5-amine has several applications in scientific research, including:
Biology: The compound is used in the development of bioactive molecules that can act as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence the binding affinity and selectivity of the compound towards its target. The amine group can form hydrogen bonds with the target, enhancing the compound’s efficacy.
Comparison with Similar Compounds
3-Bromo-1H-pyrazol-5-amine: Lacks the methoxy group, which can affect its reactivity and biological activity.
4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine: Contains additional substituents that can alter its chemical properties and applications.
4-Bromo-3-methyl-1-p-tolyl-1H-pyrazol-5-amine:
Uniqueness: 4-Bromo-3-methoxy-1H-pyrazol-5-amine is unique due to the specific combination of substituents on the pyrazole ring. The presence of the bromine, methoxy, and amine groups provides a distinct set of chemical properties, making it a valuable intermediate in the synthesis of diverse bioactive compounds.
Properties
IUPAC Name |
4-bromo-3-methoxy-1H-pyrazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c1-9-4-2(5)3(6)7-8-4/h1H3,(H3,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGFNFGZYISPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934363-33-3 |
Source
|
Record name | 4-bromo-3-methoxy-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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